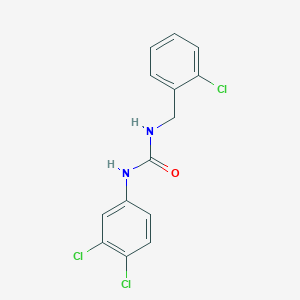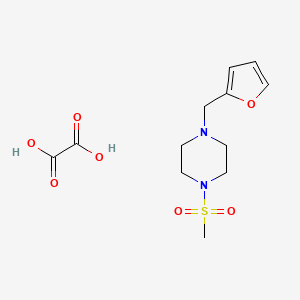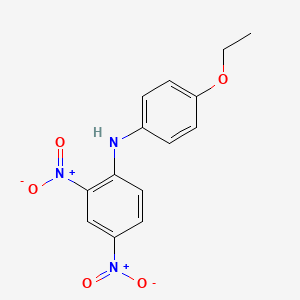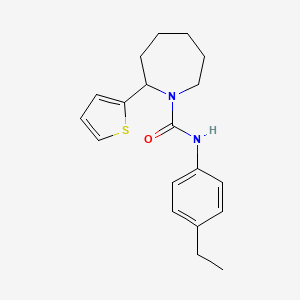
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea, commonly known as CDU, is a chemical compound that has been extensively researched for its various applications in the field of science. CDU is a urea derivative that has been synthesized and studied for its potential as an insecticide, herbicide, and fungicide.
Scientific Research Applications
CDU has been extensively researched for its potential as an insecticide, herbicide, and fungicide. It has been shown to be effective against a wide range of pests and has been used in agricultural settings to control crop damage caused by insects and fungi. CDU has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of CDU involves the inhibition of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. CDU binds to the active site of AChE and prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine leads to overstimulation of the nervous system, ultimately leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
CDU has been shown to have a variety of biochemical and physiological effects, including inhibition of AChE activity, disruption of the nervous system, and induction of oxidative stress. CDU has also been shown to have potential neuroprotective effects and has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CDU has several advantages for use in lab experiments, including its well-established synthesis method, its effectiveness against a wide range of pests, and its potential as a therapeutic agent for various diseases. However, CDU also has some limitations, including its toxicity to non-target organisms and its potential for environmental contamination.
Future Directions
There are several future directions for research on CDU, including its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides to increase efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of CDU.
In conclusion, CDU is a urea derivative that has been extensively researched for its potential as an insecticide, herbicide, and fungicide, as well as its potential as a therapeutic agent for various diseases. Its synthesis method is well-established, and it has been shown to be effective against a wide range of pests. However, CDU also has some limitations, including its toxicity to non-target organisms and potential for environmental contamination. Future research on CDU should focus on its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides.
Synthesis Methods
The synthesis of CDU involves the reaction of 2-chlorobenzyl isocyanate with 3,4-dichloroaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CDU. This synthesis method has been well-established and has been used in various scientific studies.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-10-5-6-12(16)13(17)7-10/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKGTMLUKQHJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(3,4-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)

![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
